Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. It is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science .
Scientific Research Applications
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is used in the study of biological pathways and mechanisms.
Mechanism of Action
Target of Action
It’s known that piperazine derivatives often interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
It’s known that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s known that the physical properties of piperazine derivatives, such as melting point and boiling point, can be influenced by environmental conditions .
Future Directions
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . This suggests that “Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate” and similar compounds may have potential applications in the development of new drugs.
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s piperazine ring provides conformational flexibility, allowing it to form hydrogen bonds and other interactions with macromolecules . This flexibility enhances its ability to interact with enzymes such as proteases and kinases, potentially inhibiting or activating their functions. Additionally, the bromophenoxy group may facilitate binding to specific protein targets, influencing their activity and stability.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression may result in the upregulation or downregulation of specific genes, altering cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s piperazine ring allows it to form hydrogen bonds and other interactions with enzymes, potentially inhibiting their catalytic activity . Additionally, the bromophenoxy group may facilitate binding to specific protein targets, leading to changes in their conformation and function. These interactions can result in the modulation of signal transduction pathways and gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability in various conditions, such as different pH levels and temperatures, can influence its activity and effectiveness . Over time, degradation products may form, potentially altering its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular functions, including changes in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s activity, stability, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its biological functions and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Binding proteins may also play a role in its distribution, affecting its localization and concentration within cells. These interactions can influence the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components . This localization can affect its activity and function, influencing processes such as gene expression, signal transduction, and metabolic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromophenoxyethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-(2-bromophenoxy)ethyl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its bromophenoxy group provides additional reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[2-(2-bromophenoxy)ethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUCCXCLAWEXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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